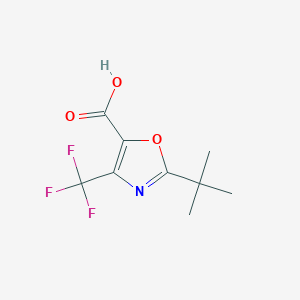
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is a synthetic organic compound characterized by the presence of a tert-butyl group, a trifluoromethyl group, and an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the reaction of tert-butyl-substituted precursors with trifluoromethylating agents under controlled conditions. One common method involves the use of electrophilic trifluoromethylation reagents in the presence of a suitable catalyst, such as triflic acid or boron trifluoride etherate . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and minimize waste. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced oxazole products.
Common Reagents and Conditions
Common reagents used in these reactions include triflic acid, boron trifluoride etherate, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazole compounds .
科学的研究の応用
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid has several scientific research applications, including:
作用機序
The mechanism of action of 2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to readily cross cell membranes and interact with intracellular targets. It can modulate the activity of enzymes and receptors by binding to their active sites, leading to changes in cellular signaling pathways and biological responses .
類似化合物との比較
Similar Compounds
2-tert-Butyl-4-methylphenol: This compound shares the tert-butyl group but lacks the trifluoromethyl and oxazole moieties.
2,6-Di-tert-butyl-4-methylphenol: Similar in structure but with two tert-butyl groups and no trifluoromethyl or oxazole groups.
2-tert-Butyl-4-hydroxyanisole: Contains a tert-butyl group and a methoxy group but lacks the trifluoromethyl and oxazole groups.
Uniqueness
2-tert-Butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and oxazole groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the oxazole ring contributes to its reactivity and potential interactions with biological targets .
特性
分子式 |
C9H10F3NO3 |
|---|---|
分子量 |
237.18 g/mol |
IUPAC名 |
2-tert-butyl-4-(trifluoromethyl)-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C9H10F3NO3/c1-8(2,3)7-13-5(9(10,11)12)4(16-7)6(14)15/h1-3H3,(H,14,15) |
InChIキー |
FXHFFOIYZFOCRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC(=C(O1)C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6A-[[2-[[2-[[2-[(2-AMinoethyl)amino]ethyl]amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-cyclodextrin](/img/structure/B12442213.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]ethanone](/img/structure/B12442226.png)

![2-{[(2,5-Dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12442232.png)
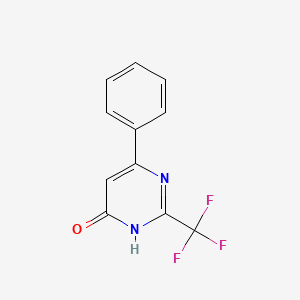

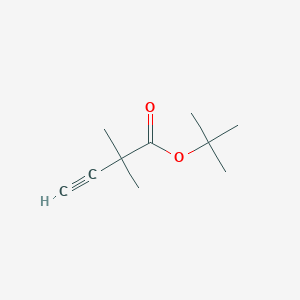

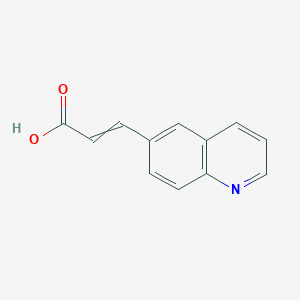

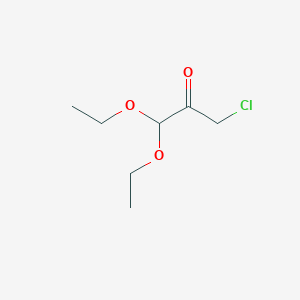
![3-[(1E)-3-Ethoxy-3-oxoprop-1-EN-1-YL]phenylboronic acid](/img/structure/B12442288.png)
